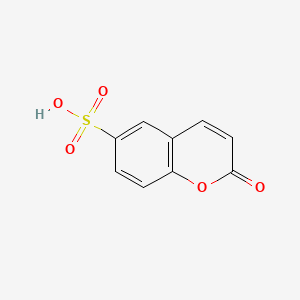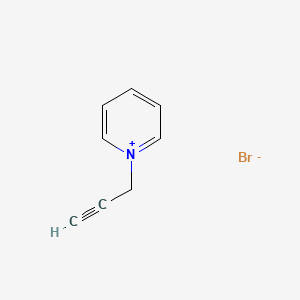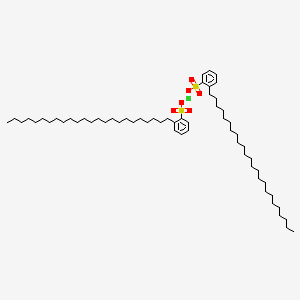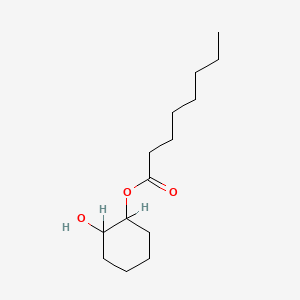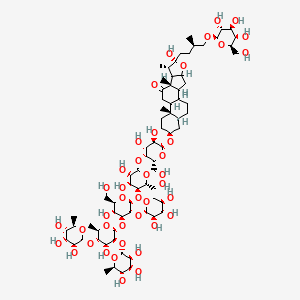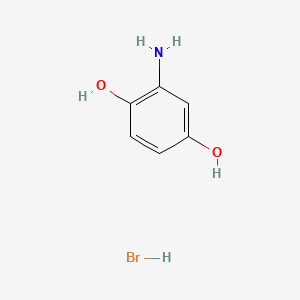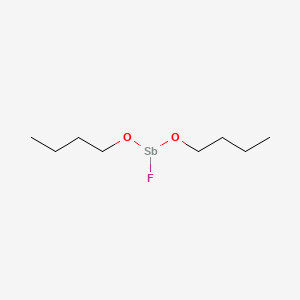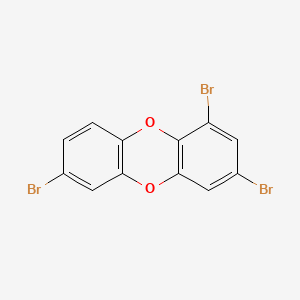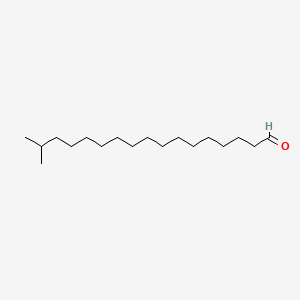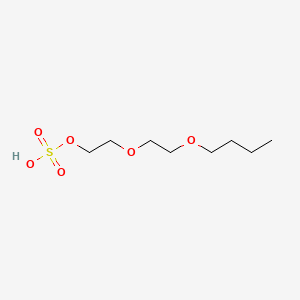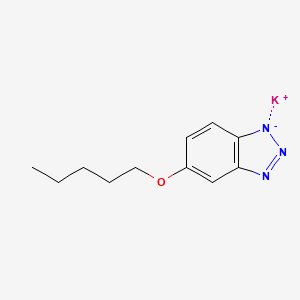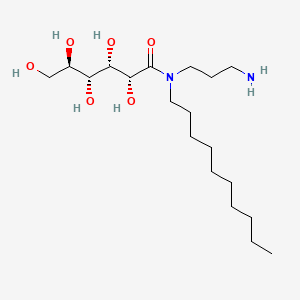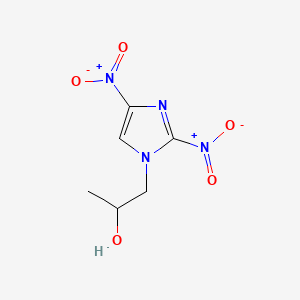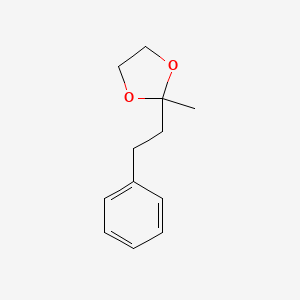
Tributyl(pentane-2,4-dionato-O,O')tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl(pentane-2,4-dionato-O,O’)tin is an organotin compound with the chemical formula C17H36O2Sn. It is known for its unique structure, where a tin atom is coordinated with three butyl groups and a pentane-2,4-dionato ligand. This compound is of interest due to its applications in various fields, including catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
Tributyl(pentane-2,4-dionato-O,O’)tin can be synthesized through the reaction of tributyltin chloride with pentane-2,4-dione in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or dichloromethane. The base, often triethylamine, facilitates the deprotonation of pentane-2,4-dione, allowing it to coordinate with the tin atom.
Industrial Production Methods
Industrial production of tributyl(pentane-2,4-dionato-O,O’)tin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tributyl(pentane-2,4-dionato-O,O’)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other organotin compounds or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-tin compounds, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
Tributyl(pentane-2,4-dionato-O,O’)tin has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent, although its toxicity remains a concern.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
作用機序
The mechanism by which tributyl(pentane-2,4-dionato-O,O’)tin exerts its effects involves coordination with various molecular targets. The tin atom can interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. The pentane-2,4-dionato ligand can also participate in chelation, enhancing the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Dibutyltin dichloride
Uniqueness
Tributyl(pentane-2,4-dionato-O,O’)tin is unique due to its specific coordination environment and the presence of the pentane-2,4-dionato ligand. This ligand imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other organotin compounds.
特性
CAS番号 |
55410-80-5 |
|---|---|
分子式 |
C17H36O2Sn |
分子量 |
391.2 g/mol |
IUPAC名 |
butane;4-methyl-6-methylidene-1,3,2λ2-dioxastannine |
InChI |
InChI=1S/C5H8O2.3C4H10.Sn/c1-4(6)3-5(2)7;3*1-3-4-2;/h3,6-7H,1H2,2H3;3*3-4H2,1-2H3;/q;;;;+2/p-2 |
InChIキー |
REFDXNOFONBLPU-UHFFFAOYSA-L |
正規SMILES |
CCCC.CCCC.CCCC.CC1=CC(=C)O[Sn]O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


